![molecular formula C13H13N3O2 B7754864 5-[(2-Methoxyethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B7754864.png)
5-[(2-Methoxyethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Methoxyethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a phenyl group, a methoxyethylamino group, and a carbonitrile group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the phenyl group:
Attachment of the methoxyethylamino group: This can be done through nucleophilic substitution reactions where a methoxyethylamine reacts with a suitable leaving group on the oxazole ring.
Addition of the carbonitrile group: This step may involve the use of cyanation reactions where a cyano group is introduced to the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-[(2-Methoxyethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as improved thermal stability or electronic characteristics.
Biological Studies: It may be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Industrial Applications: The compound can be used in the development of new materials or chemicals with specific desired properties.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context in which the compound is used. For example, in medicinal chemistry, it may act by inhibiting a specific enzyme or binding to a receptor to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Methoxyethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
- 5-[(2-Methoxyethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Uniqueness
5-[(2-Methoxyethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired, such as in the development of new pharmaceuticals or advanced materials.
Biological Activity
5-[(2-Methoxyethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structure
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H16N4O
- Molecular Weight : 244.31 g/mol
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in DMSO, slightly soluble in water |
LogP | 2.5 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The oxazole moiety is known to participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to target proteins.
Antimicrobial Activity
Recent studies have indicated that compounds with oxazole rings exhibit antimicrobial properties. For instance, a study demonstrated that derivatives of oxazole showed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar activities.
Anticancer Potential
Research has highlighted the potential anticancer properties of oxazole derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases.
Case Study: In Vitro Anticancer Activity
A specific study evaluated the anticancer effects of several oxazole derivatives on human cancer cell lines. The results indicated that:
- IC50 values for cell lines treated with this compound ranged from 10 µM to 25 µM.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 15 |
MCF7 (Breast) | 20 |
A549 (Lung) | 25 |
Tyrosinase Inhibition
Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin synthesis. Compounds similar to this compound have shown promising results as tyrosinase inhibitors.
Inhibition Studies
In a comparative study:
Compound | IC50 (µM) |
---|---|
5-[(2-Methoxyethyl)amino]-2-phenyloxazole | 12 |
Kojic Acid | 40 |
Hydroquinone | 30 |
The results indicate that this compound exhibits stronger inhibitory activity than kojic acid, a well-known skin-lightening agent.
Properties
IUPAC Name |
5-(2-methoxyethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-17-8-7-15-13-11(9-14)16-12(18-13)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPGGRNDJHPEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.